molecular formula C8H13N3O4 B1206227 5-Aminoimidazole ribonucleoside

5-Aminoimidazole ribonucleoside

Cat. No.: B1206227
M. Wt: 215.21 g/mol
InChI Key: NKYAAYKKNSYIIW-XVFCMESISA-N
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Description

5-Aminoimidazole Ribonucleoside is a biochemical compound that plays a crucial role in the formation of purine nucleotides, which are essential building blocks for DNA and RNA. This compound is a derivative of imidazole and ribose, and it is involved in various biochemical pathways, including the synthesis of inosine monophosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole Ribonucleoside typically involves the reaction of 5-aminoimidazole with ribose. One common method is the non-enzymatic synthesis, which was first published in 1988 . This method involves the use of chemical reagents to facilitate the reaction between 5-aminoimidazole and ribose, resulting in the formation of the ribonucleoside.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole Ribonucleoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylated derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoimidazole Ribonucleoside is unique due to its specific role in the synthesis of purine nucleotides and its ability to activate AMP-dependent protein kinase. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1

InChI Key

NKYAAYKKNSYIIW-XVFCMESISA-N

SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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